Lithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate
Description
Properties
IUPAC Name |
lithium;5-benzyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.Li/c13-10(14)9-12-11-8(15-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCRJJJTZBLGU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CC2=NN=C(O2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2124265-21-8 | |
| Record name | lithium(1+) 5-benzyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, and quorum sensing . These interactions disrupt the growth and pathogenicity of bacteria, making it a potential antibacterial agent.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Bioactivity inferred from structural analogs.
Research Findings and Implications
- Antiproliferative Potential: Benzyl-substituted heterocycles (e.g., triazoles in ) show marked activity against cancer cells, suggesting that the benzyl-oxadiazole-carboxylate structure could be optimized for similar applications .
- Synthetic Accessibility : The lithium carboxylate’s pre-salted form may simplify synthesis compared to thioester derivatives requiring multi-step reflux protocols .
Biological Activity
Lithium 5-benzyl-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the oxadiazole family, characterized by the presence of a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The benzyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in critical cellular pathways. This inhibition can disrupt metabolic processes and lead to cell death in certain cancer cell lines .
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with protein functions essential for bacterial survival .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study reported that this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM. Flow cytometry assays indicated that it induces apoptosis in a dose-dependent manner .
- Antimicrobial Properties : Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli in time-killing assays, showcasing superior bactericidal action within two hours of exposure .
- Anti-inflammatory Effects : The compound was found to modulate inflammatory responses by affecting cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
This compound can be compared with other oxadiazole derivatives regarding their biological activities:
| Compound | Activity | IC50 Value |
|---|---|---|
| This compound | Anticancer (MCF-7) | 0.12 – 2.78 µM |
| Potassium 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate | Antimicrobial | Not specified |
| Potassium 5-Ethyl-1,3,4-Oxadiazole-2-Carboxylate | Anticancer (various cell lines) | Not specified |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Lithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate?
- Methodology : The synthesis typically involves coupling benzyl-substituted oxadiazole precursors with carboxylate groups, followed by lithiation. For example, analogous benzoxadiazole derivatives (e.g., 2,1,3-Benzoxadiazole-5-carboxylic acid, CAS 19155-88-5) can serve as starting materials, with carboxylation via anhydride or ester intermediates . Lithium salt formation is achieved by reacting the carboxylic acid with lithium hydroxide in anhydrous solvents. Characterization via -NMR and FT-IR is critical to confirm the absence of protonated impurities and validate lithiation.
Q. Which spectroscopic and structural characterization techniques are optimal for analyzing this compound?
- Methodology :
- X-ray diffraction (XRD) : Resolves crystal structure and lithium coordination geometry. PAW (Projector Augmented Wave) methods, validated in pseudopotential-based DFT studies, can predict lattice parameters for comparison .
- Solid-state NMR : NMR detects lithium mobility and local electronic environments, critical for electrochemical applications .
- FT-IR : Confirms carboxylate (COO) vibrational modes and absence of residual acidic protons .
Q. How should researchers assess the compound’s stability under ambient and electrochemical conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds (e.g., >300°C for similar benzimidazole derivatives) .
- Electrochemical Stability : Cyclic voltammetry in non-aqueous electrolytes (e.g., LiPF in EC/DMC) identifies redox activity and potential side reactions. Cross-reference with DFT-calculated HOMO/LUMO gaps to predict reactivity .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the design of this compound for lithium-ion battery electrodes?
- Methodology :
- Exchange-Correlation Functionals : Use the Perdew-Burke-Ernzerhof (PBE) GGA functional to model electronic structure and lithium diffusion pathways. PBE’s accuracy for transition-metal oxides is well-documented in battery material studies .
- PAW Pseudopotentials : Implemented in VASP (Vienna Ab Initio Simulation Package) to reduce computational cost while maintaining accuracy for lithium-containing systems .
- Kinetic Metrics : Calculate activation barriers for Li migration using nudged elastic band (NEB) methods. Compare with experimental rate-capability data from galvanostatic cycling .
Q. How can contradictions between computational predictions and experimental electrochemical data be resolved?
- Methodology :
- Hybrid Functionals : Apply HSE06 to address GGA limitations in bandgap prediction, which may explain discrepancies in redox potentials .
- Defect Chemistry Modeling : Simulate vacancies or dopants (e.g., Ni/Mn substitutions) to assess their impact on ionic conductivity and voltage profiles .
- Operando Characterization : Pair DFT with operando XRD or XAS (X-ray absorption spectroscopy) to track structural evolution during cycling .
Q. What strategies mitigate challenges in achieving high-rate capability for this compound in lithium batteries?
- Methodology :
- Nanostructuring : Synthesize nanoparticles or composites with conductive carbon to reduce Li diffusion lengths. Reference Li(NiMn)O studies, where nanostructuring improved rate performance by 300% .
- Electrolyte Optimization : Use high-concentration LiPF or ionic liquids to enhance interfacial stability. Validate with impedance spectroscopy .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Hygroscopicity Management : Store in argon-filled gloveboxes (O < 0.1 ppm, HO < 0.1 ppm) to prevent lithium degradation.
- Toxicological Screening : Review safety data for structurally similar compounds (e.g., 2,1,3-Benzothiadiazole) to anticipate hazards like dermal irritation or respiratory toxicity .
- Waste Disposal : Follow protocols for lithium-containing organics, including neutralization with isopropanol prior to disposal .
Methodological Notes
- Computational Tools : For DFT studies, prioritize VASP with PAW pseudopotentials for accuracy in lithium systems .
- Experimental Validation : Cross-correlate electrochemical data with computational models to refine synthesis and doping strategies .
- Safety Compliance : Adhere to institutional Chemical Hygiene Plans, particularly for courses involving advanced synthesis or battery testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
